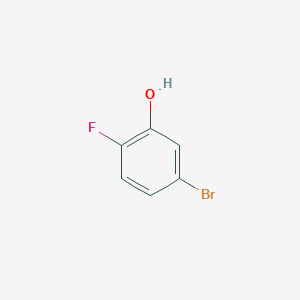

5-Bromo-2-fluorophenol

Beschreibung

Contextualization within Halogenated Phenol Chemistry

Halogenated phenols are a class of organic compounds characterized by a hydroxyl group and one or more halogen atoms attached to a benzene ring. iitk.ac.in These compounds are significant in various chemical industries and serve as crucial intermediates for the synthesis of pharmaceuticals and agrochemicals. globalscientificjournal.com The nature and position of the halogen atoms on the phenolic ring significantly influence the compound's physical, chemical, and biological properties. ontosight.ai For instance, the hydroxyl group is a highly activating, ortho-para director in electrophilic substitution reactions, making phenols highly susceptible to halogenation, often without the need for a Lewis acid catalyst. byjus.com

5-Bromo-2-fluorophenol is a specific type of halogenated phenol containing both a bromine and a fluorine atom. ontosight.ai The presence of these two different halogens on the phenol ring imparts a unique reactivity profile. ontosight.aichemimpex.com The fluorine atom, with its high electronegativity, and the bromine atom, with its larger size, distinctively affect the molecule's electronic distribution, stability, and reactivity in comparison to other phenols that are either non-halogenated or contain only one type of halogen. ontosight.ai This unique structural arrangement makes this compound a subject of interest in synthetic chemistry. chemimpex.com

Significance as a Versatile Chemical Building Block

This compound is recognized as a valuable and versatile intermediate, or building block, in organic synthesis. ontosight.aichemimpex.comguidechem.com Its utility stems from the presence of multiple reactive sites: the phenolic hydroxyl group and the carbon-halogen bonds, which can participate in a variety of chemical transformations. chemimpex.com

Key research findings highlight its role in:

Pharmaceutical Synthesis: The compound serves as a key intermediate in the development of new pharmaceutical agents. ontosight.aichemimpex.com The incorporation of fluorine and bromine into a molecule can enhance metabolic stability and bioactivity, making it a desirable precursor for drugs with potentially improved efficacy. chemimpex.com

Agrochemical Development: It is used in the synthesis of agrochemicals, such as pesticides and herbicides. ontosight.aigoogle.com A patent describes a process where this compound is an intermediate in the creation of a fluoroolefin compound intended for use in pesticide compositions. google.com

Materials Science: Fluorinated compounds are often used for their unique properties, including chemical and heat resistance. ontosight.ai Consequently, this compound has applications in the formulation of advanced materials like specialized polymers and coatings. chemimpex.com

Diverse Chemical Reactions: It is employed in various reactions, including nucleophilic substitutions and coupling reactions, to create more complex molecules. chemimpex.com For example, it can be synthesized from 5-bromo-2-fluorobenzeneboronic acid via an oxidation reaction. google.com Another synthetic route involves the lithiation of 1-bromo-4-fluorobenzene. google.comchemicalbook.com

The compound's structure allows for selective reactions, enabling chemists to build complex molecular architectures. This versatility makes it an essential tool for researchers in both academic and industrial settings. chemimpex.com

Scope and Research Objectives of the Review

This review aims to provide a focused overview of the chemical compound this compound. The primary objective is to detail its chemical properties and underscore its importance as a foundational building block in advanced chemical synthesis. The scope is strictly limited to its chemical identity, properties, and its role as an intermediate in synthetic applications. This article will not discuss toxicological, safety, or dosage information. The purpose is to consolidate scientifically-backed information on its synthetic utility, providing a clear perspective on its role in contemporary chemical research.

Data Table: Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₆H₄BrFO | ontosight.ainih.gov |

| Molecular Weight | 191.00 g/mol | nih.govbiosynth.com |

| CAS Number | 112204-58-7 | nih.govbiosynth.com |

| Appearance | Solid | fluorochem.co.uk |

| Boiling Point | 221°C | biosynth.com |

| Density | 1.40 g/mL at 20°C | biosynth.com |

| Topological Polar Surface Area | 20.2 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

Eigenschaften

IUPAC Name |

5-bromo-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTHSYKJDRMAJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149959 | |

| Record name | Phenol, 5-bromo-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112204-58-7 | |

| Record name | Phenol, 5-bromo-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112204587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 5-bromo-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Bromo-2-fluorophenol, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves electrophilic aromatic substitution or halogen exchange reactions. For example, bromination of 2-fluorophenol using bromine in a controlled acidic medium (e.g., HBr/AcOH) can yield the desired product. Purity optimization requires post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitoring reaction progress with TLC (Rf ~0.3–0.5 in 7:3 hexane:EtOAc) and verifying purity via HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. How should this compound be stored to prevent degradation, and what are the stability risks?

- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to minimize oxidation and photodegradation. Prolonged exposure to air or moisture can lead to hydrolysis of the bromo or fluoro substituents, altering reactivity. Regular stability checks via NMR (monitoring for unexpected peaks at δ 6.5–7.5 ppm for aromatic protons) are advised .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (δ ~6.8–7.3 ppm for aromatic protons, splitting patterns indicating substituent positions) and F NMR (δ ~-110 ppm for fluorine) .

- MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H] at m/z 190.96 (CHBrFO) .

- FTIR : Peaks at ~3300 cm (O–H stretch), 1250 cm (C–F stretch), and 600 cm (C–Br stretch) .

Advanced Research Questions

Q. How does the electronic interplay between bromine and fluorine substituents influence regioselectivity in further functionalization?

- Methodological Answer : The electron-withdrawing fluorine at the ortho position deactivates the ring, directing electrophiles (e.g., nitration) to the para position relative to bromine. Computational studies (DFT calculations, e.g., Gaussian09 with B3LYP/6-31G*) can predict charge distribution. Experimental validation via competitive reactions (e.g., nitration with HNO/HSO) followed by LC-MS analysis of product ratios is recommended .

Q. How can contradictory NMR data (e.g., unexpected coupling constants) be resolved for derivatives of this compound?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational barriers in bulky derivatives). Use variable-temperature NMR (VT-NMR) to observe coalescence of split peaks. For example, restricted rotation in ortho-substituted derivatives can cause splitting; warming to 50°C may simplify spectra .

Q. What strategies mitigate side reactions during Suzuki-Miyaura coupling of this compound?

- Methodological Answer : The fluoro group can inhibit transmetallation. Use Pd(OAc)/SPhos as a catalyst system in degassed toluene/EtOH (3:1) at 80°C. Pre-activate the boronic acid with KCO to enhance reactivity. Monitor via GC-MS for byproducts (e.g., homocoupling) .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : Under acidic conditions (pH <3), hydrolysis of the C–Br bond is accelerated. In basic conditions (pH >10), the phenolic –OH deprotonates, increasing solubility but risking nucleophilic substitution. Conduct stability studies using buffered solutions (pH 3–10) over 24h, analyzing degradation via UV-Vis (λ ~270 nm) .

Data Analysis & Experimental Design

Q. How to design a kinetic study for halogen exchange reactions involving this compound?

- Methodological Answer : Use excess NaF in DMF at 120°C, sampling aliquots at intervals. Quench with ice-water, extract with DCM, and quantify unreacted starting material via HPLC. Fit data to a second-order rate equation (plotting [substrate] vs. time) to determine rate constants .

Q. What computational tools predict the solubility of this compound in non-polar solvents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.